(R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13751557
Molecular Formula: C10H12ClF4NO
Molecular Weight: 273.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClF4NO |
---|---|
Molecular Weight | 273.65 g/mol |
IUPAC Name | (1R)-1-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H11F4NO.ClH/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H/t6-;/m1./s1 |
Standard InChI Key | IUKMHVNRVKPPGH-FYZOBXCZSA-N |
Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)F)OCC(F)(F)F)N.Cl |
SMILES | CC(C1=C(C=CC(=C1)F)OCC(F)(F)F)N.Cl |
Canonical SMILES | CC(C1=C(C=CC(=C1)F)OCC(F)(F)F)N.Cl |
Introduction
(R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is a complex organic compound with a specific stereochemistry, indicated by the "(R)" prefix. This compound is a hydrochloride salt of an amine, featuring a fluorinated and trifluoroethoxylated phenyl ring attached to an ethanamine backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
The synthesis of (R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride typically involves chiral resolution or asymmetric synthesis to achieve the desired stereochemistry. This compound is of interest in pharmaceutical research due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Suppliers and Availability
Several companies supply (R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride, including Ark Pharma, Parchem, and Activate Scientific . The compound is available in various quantities and purities, often requiring specialized storage conditions such as refrigeration .
Safety and Handling
Handling (R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride requires caution due to its hazardous properties. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective clothing and avoiding inhalation of dust or fumes.
Research Findings
Research on (R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is limited, but its unique structure suggests potential applications in medicinal chemistry, particularly in the development of drugs with specific pharmacological profiles. The compound's fluorinated and trifluoroethoxy groups contribute to its lipophilicity and stability, which are desirable properties in pharmaceutical compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume